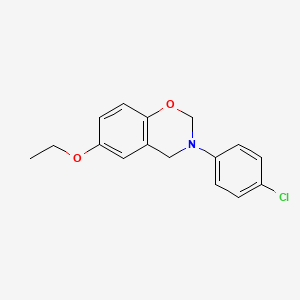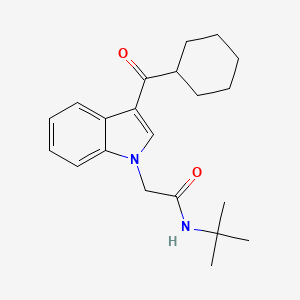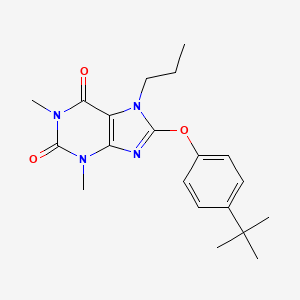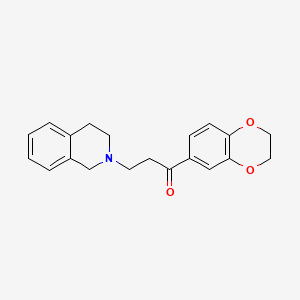![molecular formula C28H25N3O4S B15026740 (2E)-2-[(4-methylphenyl)sulfonyl]-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enenitrile](/img/structure/B15026740.png)
(2E)-2-[(4-methylphenyl)sulfonyl]-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E)-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity, and a sulfonyl group, which can enhance its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. The starting materials often include substituted phenols, pyrimidines, and sulfonyl chlorides. Key steps in the synthesis may include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenoxy group: This step may involve nucleophilic substitution reactions.
Attachment of the sulfonyl group: This is typically done using sulfonyl chlorides under basic conditions.
Formation of the enenitrile group: This can be achieved through condensation reactions involving nitriles and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE: can undergo various chemical reactions, including:
Oxidation: The phenoxy and pyrimidine groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(2E)-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in targeting diseases involving the pyrido[1,2-a]pyrimidine core.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of (2E)-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE involves its interaction with molecular targets such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core can bind to active sites, inhibiting the function of specific proteins. The sulfonyl group may enhance its binding affinity and solubility, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and sulfonyl-containing molecules. Compared to these, (2E)-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE may offer unique properties such as enhanced solubility and specific biological activity due to its unique structural features.
List of Similar Compounds
Pyrido[1,2-a]pyrimidine derivatives: Known for their biological activity.
Sulfonyl-containing molecules: Used in various pharmaceutical applications.
Propiedades
Fórmula molecular |
C28H25N3O4S |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
(E)-2-(4-methylphenyl)sulfonyl-3-[2-(5-methyl-2-propan-2-ylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C28H25N3O4S/c1-18(2)23-13-10-20(4)15-25(23)35-27-24(28(32)31-14-6-5-7-26(31)30-27)16-22(17-29)36(33,34)21-11-8-19(3)9-12-21/h5-16,18H,1-4H3/b22-16+ |
Clave InChI |
AFDUUBITEFWEAA-CJLVFECKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=C(C=CC(=C4)C)C(C)C)/C#N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=C(C=CC(=C4)C)C(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-hydroxyethyl)-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B15026657.png)

![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide](/img/structure/B15026689.png)
![methyl 4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B15026697.png)
![2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15026700.png)


![4,7-diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one](/img/structure/B15026724.png)

![1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B15026732.png)

![(3Z)-1-(4-fluorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15026755.png)
![6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15026758.png)
![allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15026763.png)
